![molecular formula C23H28N4O3 B5558330 8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)
8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for various pharmacological activities. The specific structure of this compound involves a combination of pyrimidinyl and phenylpropyl groups, contributing to its unique properties.
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones typically involves the preparation of substituted compounds through reactions like Michael addition or condensation reactions. For instance, Caroon et al. (1981) synthesized a series of such compounds for antihypertensive activity screening (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure is characterized by a spiro configuration which combines a cyclohexane ring and a dioxane ring. The presence of the pyrimidinyl and phenylpropyl groups affects the compound's interaction with biological targets. Wang et al. (2011) detailed the crystal structure of a related compound, highlighting the planar and chair conformations of its constituent rings (Wang et al., 2011).
Chemical Reactions and Properties
Compounds in this class can undergo various chemical reactions, including Michael addition and cyclization reactions. Their reactivity is influenced by the substituents on the spiro framework and the electronic properties of the pyrimidinyl group.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the spiro configuration and the nature of the substituents. The crystalline structure and specific conformations can be determined using techniques like X-ray diffraction, as demonstrated in related compounds (Wang et al., 2011).
Scientific Research Applications
Antihypertensive Activity
Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit potential as antihypertensive agents. Studies conducted on spontaneous hypertensive rats highlighted certain compounds within this family as effective in lowering blood pressure through alpha-adrenergic blockade, with specific emphasis on alpha 1 and alpha 2-adrenoceptor antagonism. These findings suggest their utility in managing hypertension through targeted adrenergic receptor modulation (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Novel derivatives have demonstrated significant neuroprotective effects, including inhibition of calcium uptake into cerebrocortical synaptosomes and protection against brain edema induced by triethyltin chloride (TET). Furthermore, some compounds have shown promising results in preventing learning and memory deficits induced by various agents, suggesting their application in addressing cognitive impairments and neurological conditions (Tóth et al., 1997).
Anticancer and Antidiabetic Properties
Research into spirothiazolidine analogs, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, has uncovered compounds with significant anticancer and antidiabetic activities. Some of these compounds have demonstrated higher efficacy than standard drugs in inhibiting human breast and liver carcinoma cell lines, as well as potent inhibitory effects on alpha-amylase and alpha-glucosidase, marking them as potential treatments for cancer and diabetes (Flefel et al., 2019).
properties
IUPAC Name |
8-(2-ethylpyrimidine-5-carbonyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-3-20-24-13-19(14-25-20)21(28)26-11-9-23(10-12-26)16-27(22(29)30-23)15-17(2)18-7-5-4-6-8-18/h4-8,13-14,17H,3,9-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUWQIGYBUGDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.